GRGESP

説明

“Gly-arg-gly-glu-ser-pro” is a peptide sequence. Peptides are short chains of amino acids that are linked together, and they play many important roles in the body. This particular peptide sequence is used as a soluble integrin-blocking RGD-based peptide . It is used widely together with other RGD peptides in integrin research .

Synthesis Analysis

The synthesis of peptides like “Gly-arg-gly-glu-ser-pro” can be complex and requires specialized techniques. For example, one study discusses the synthesis of collagen-model triple-helical peptides . Although this does not directly discuss the synthesis of “Gly-arg-gly-glu-ser-pro”, it provides insight into the methods used to synthesize similar peptides.

Chemical Reactions Analysis

Peptides like “Gly-arg-gly-glu-ser-pro” can participate in a variety of chemical reactions. For example, one study discusses the effects of Gly-Pro (GP), Arg-Gly-Asp-Ser (RGDS) and Ser-Asp-Gly-Arg-Gly (SDGRG) BPs on purified ACE . Although this does not directly discuss “Gly-arg-gly-glu-ser-pro”, it provides insight into the types of reactions that similar peptides can participate in.

Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide are determined by the properties of its amino acids and the structure that the peptide adopts. The PubChem database provides some information on the properties of “Gly-arg-gly-glu-ser-pro”, including its molecular formula (C23H39N9O10), molecular weight (601.6 g/mol), and IUPAC name .

科学的研究の応用

生体適合性材料

GRGESPは、コラーゲンから誘導された生体高分子であるゼラチンに見られる配列です。this compoundを含むゼラチンフィルムは、温度や電場強度に対して敏感な電気機械的特性について研究されています。 これは、それらを生体医療デバイスにおける人工筋肉やアクチュエータの潜在的な候補にするためです .

細胞接着研究

This compound配列は、細胞接着を監視するために、ウェルプレートのコーティングに使用されます。 このアプリケーションは、組織工学や再生医療において、細胞と表面の相互作用を理解することで、足場や移植片の設計を導くことができるため、非常に重要です .

ウイルス複製研究

ウイルス学では、this compoundは、日本脳炎ウイルスなどのウイルスの複製におけるArg-Gly-Asp(RGD)モチーフの役割を研究するために、細胞を処理するために使用されてきました。 この研究は、抗ウイルス戦略の開発とウイルス-宿主相互作用の理解に貢献する可能性があります .

トロンビン阻害アッセイ

This compoundを含む化合物は、血液凝固に関与する酵素であるトロンビンの活性を測定するアッセイに使用されます。 このアプリケーションは、抗凝固療法の開発と血栓症のメカニズムの研究において重要です .

電気機械エネルギー変換

This compoundを含むゼラチンの独自の特性は、電気機械エネルギー変換の分野で関心の的となっています。 その高い含水量と柔らかな一貫性は、自然な生きた組織に似ており、より自然な人工筋肉を作成するのに有利です .

生体材料の調整

This compoundを含む生体材料の物理的および化学的特性は、必要に応じて調整できます。これは、特定の生体医療用途に合わせて材料をカスタマイズするのに役立ちます。 これには、材料の強度と柔軟性を調整するための架橋の程度を変更することが含まれます .

作用機序

Target of Action

The primary targets of the compound Gly-Arg-Gly-Glu-Ser-Pro, also known as Grgesp, are the formyl peptide receptors (FPRs) . These receptors are critical regulators of host defense in phagocytes and are also expressed in epithelia . This compound acts as an agonist for the orphan receptor chemoattractant receptor FPRL1 and FPRL2 .

Mode of Action

This compound interacts with its targets, the formyl peptide receptors, to stimulate certain cellular processes. For instance, it has been shown to stimulate chemotactic migration, angiogenesis, and proliferation ability of human endothelial colony-forming cells (ECFCs) in vitro . This interaction results in changes in the cells, promoting their ability to migrate and form new blood vessels .

Biochemical Pathways

The interaction of this compound with the formyl peptide receptors affects several biochemical pathways. One of the key pathways influenced by this compound is the pathway involved in neovascularization . This process is crucial for the repair of ischemic tissues, as it promotes the formation of new blood vessels . This compound stimulates this pathway by promoting the homing of ECFCs to the sites of ischemic injury .

Pharmacokinetics

It is known that this compound is soluble in water , which could potentially influence its bioavailability and distribution within the body.

Result of Action

The action of this compound results in several molecular and cellular effects. One of the most significant effects is the promotion of cell adhesion . The major cell-binding domain of this compound helps to promote cell adhesion on a wide range of substrates . Additionally, this compound stimulates endothelialization by modifying the surface of cardiovascular implants .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water could potentially affect its distribution within the body and its interaction with its targets.

将来の方向性

The future directions for research on “Gly-arg-gly-glu-ser-pro” and similar peptides could include further studies on their mechanisms of action, the development of methods for their synthesis, and the exploration of their potential applications in medicine and biotechnology. For example, one study discusses the design and applications of biomimetic self-assembled peptide hydrogels for hard tissue regeneration , which could be a potential future direction for research on “Gly-arg-gly-glu-ser-pro”.

生化学分析

Biochemical Properties

The biochemical properties of Gly-Arg-Gly-Glu-Ser-Pro are largely determined by the individual amino acids that make up the peptide. Each amino acid can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Gly-Arg-Gly-Glu-Ser-Pro can have various effects on cells and cellular processes. Its influence on cell function can be seen in its potential impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Gly-Arg-Gly-Glu-Ser-Pro involves its interactions at the molecular level. These interactions can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gly-Arg-Gly-Glu-Ser-Pro can change over time. This includes information on the peptide’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Gly-Arg-Gly-Glu-Ser-Pro can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Gly-Arg-Gly-Glu-Ser-Pro is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

Gly-Arg-Gly-Glu-Ser-Pro is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, and potential effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Gly-Arg-Gly-Glu-Ser-Pro can influence its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

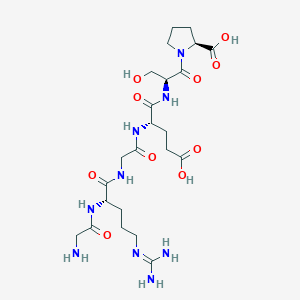

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39N9O10/c24-9-16(34)29-12(3-1-7-27-23(25)26)19(38)28-10-17(35)30-13(5-6-18(36)37)20(39)31-14(11-33)21(40)32-8-2-4-15(32)22(41)42/h12-15,33H,1-11,24H2,(H,28,38)(H,29,34)(H,30,35)(H,31,39)(H,36,37)(H,41,42)(H4,25,26,27)/t12-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOOUZZBQZNYCU-AJNGGQMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39N9O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20912419 | |

| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-carboxy-1-hydroxybutylidene)serylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99896-88-5 | |

| Record name | Glycyl-arginyl-glycyl-glutamyl-seryl-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099896885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-carboxy-1-hydroxybutylidene)serylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。